molecular formula C19H21N5O2 B2933146 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide CAS No. 1001943-40-3

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide

Cat. No.: B2933146
CAS No.: 1001943-40-3
M. Wt: 351.41
InChI Key: BJOMVAJPIQBTFW-UHFFFAOYSA-N
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Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide is a complex organic compound featuring a pyrimidine ring fused with a pyrazole ring and a benzamide moiety

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-5-15-13(4)20-19(22-18(15)26)24-16(10-12(3)23-24)21-17(25)14-8-6-7-11(2)9-14/h6-10H,5H2,1-4H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOMVAJPIQBTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine-pyrazole derivatives and benzamide-containing molecules. Examples are:

  • N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide.
  • 5-Amino-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carbonitrile .

Uniqueness

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight463.28 g/mol
Molecular FormulaC18H18N5O2
LogP2.3487
Polar Surface Area71.489 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Derivatives

The synthesis of this compound can be achieved through a Biginelli reaction, which has been widely studied for creating pyrimidine derivatives with various biological activities. The Biginelli reaction typically involves the condensation of an aldehyde, ethyl cyanoacetate, and urea or guanidine under acidic or basic conditions .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have shown that derivatives of this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 32 to 128 μg/mL .

Anticancer Potential

The anticancer potential of similar pyrimidine derivatives has been explored in various studies. For example:

  • Cell Proliferation Inhibition : Compounds from the pyrimidine class have been shown to inhibit cell proliferation in cancer cell lines, suggesting a possible mechanism of action through apoptosis induction or cell cycle arrest .
  • Targeting Specific Pathways : Some studies suggest that these compounds may target specific signaling pathways involved in cancer progression, such as the inhibition of adenylyl cyclase type 1 (AC1), which is linked to chronic pain sensitization and cancer metabolism .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of several pyrimidine derivatives, including those structurally related to our compound. They found that compounds with ethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. This study utilized the agar well diffusion method to determine the effectiveness against various bacterial strains .

Anticancer Activity Assessment

Another investigation focused on the anticancer effects of similar compounds on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner, with IC50 values in the micromolar range, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this pyrimidine-pyrazole-benzamide hybrid?

  • Methodological Answer : The compound can be synthesized via alkylation or coupling reactions. For example:

  • Alkylation : Reacting a pyrazole-thiol intermediate with an alkyl halide (e.g., RCH₂Cl) in DMF using K₂CO₃ as a base at room temperature .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and aryl boronic acids in degassed DMF/H₂O) to introduce aryl groups .
    • Table 1: Representative Reaction Conditions
StepReagents/ConditionsSolventTemperatureYield RangeReference
AlkylationK₂CO₃, RCH₂ClDMFRT60-75%
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidDMF/H₂O80°C50-85%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching C₂₀H₂₃N₅O₂) .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹ for pyrimidinone) and amide bands (~1650 cm⁻¹) .

Q. What are the key structural features influencing its stability?

  • Methodological Answer :

  • Hydrolytic Stability : The pyrimidin-6-one moiety is prone to hydrolysis under acidic/basic conditions. Monitor via accelerated stability studies (pH 1–13, 40°C) .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for related benzamides) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole-pyrimidinone core?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol. DMF enhances nucleophilicity in alkylation steps .
  • Catalyst Optimization : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency .
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .

Q. What strategies resolve discrepancies in biological activity data across analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. ethyl on pyrimidinone) and assess activity trends .
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with target proteins (e.g., kinases) and validate with mutagenesis studies .

Q. How are spectral data contradictions addressed during characterization?

  • Methodological Answer :

  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals (e.g., pyrazole vs. benzamide protons) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidinone vs. pyrimidine tautomers) .

Q. What in silico methods predict physicochemical properties for this compound?

  • Methodological Answer :

  • LogP Calculation : Use ChemDraw or ACD/Labs to estimate lipophilicity (e.g., predicted LogP ≈ 2.8 for C₂₀H₂₃N₅O₂) .
  • Solubility Prediction : Apply the General Solubility Equation (GSE) with experimental melting points (if available) .

Data Contradiction Analysis

Q. How to interpret conflicting biological potency in analogs with similar LogP values?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) using software like Schrödinger’s Phase .
  • Metabolic Stability Assays : Compare microsomal half-lives to rule out PK-driven discrepancies .

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